molecular formula C22H20ClN5O2 B14976610 8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No.: B14976610
M. Wt: 421.9 g/mol
InChI Key: WXYOKSMKPMDCOJ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a heterocyclic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methyl group, and a phenylethyl group attached to the imidazo[1,2-g]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the methyl and phenylethyl groups: These groups can be added through alkylation reactions using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar compounds to 8-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione include other imidazo[1,2-g]purine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:

  • 7-(4-chlorophenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 2-(4-chloro-phenyl)-5,7-dimethyl-1-phenethyl-1H,7H-1,3a,5,7,8-pentaaza-cyclopenta[a]indene-4,6-dione

Properties

Molecular Formula

C22H20ClN5O2

Molecular Weight

421.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)12-11-15-5-3-2-4-6-15)27-14-13-26(21(27)24-19)17-9-7-16(23)8-10-17/h2-10H,11-14H2,1H3

InChI Key

WXYOKSMKPMDCOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=C(C=C5)Cl

Origin of Product

United States

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